2-(Thiophen-2-yl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(THIOPHEN-2-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core substituted with a thiophene ring and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(THIOPHEN-2-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. One common approach is the formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions, followed by the introduction of the thiophene and trifluoromethyl phenyl groups via substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(THIOPHEN-2-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or alkylation reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while halogenation can introduce bromine or chlorine atoms onto the aromatic rings.
Scientific Research Applications
2-(THIOPHEN-2-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a subject of interest in medicinal chemistry.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-(THIOPHEN-2-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The thiophene and pyrazolo[1,5-a]pyrazine moieties can form hydrogen bonds and π-π interactions with proteins and nucleic acids, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(THIOPHEN-2-YL)-4-(PHENYLMETHYL)PYRAZOLO[1,5-A]PYRAZINE: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
2-(THIOPHEN-2-YL)-4-({[3-(METHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 2-(THIOPHEN-2-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H12F3N3S2 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-thiophen-2-yl-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C18H12F3N3S2/c19-18(20,21)13-4-1-3-12(9-13)11-26-17-15-10-14(16-5-2-8-25-16)23-24(15)7-6-22-17/h1-10H,11H2 |
InChI Key |
KVWVUVIUMJTVLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=CN3C2=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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